1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold in many biologically active molecules .
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple stepsThe reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions in solvents such as ethanol or dimethyl sulfoxide .
Chemical Reactions Analysis
1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its anticancer properties. It has shown promising cytotoxicity against various cancer cell lines, including lung adenocarcinoma and breast cancer cells. The compound has been found to inhibit cell cycle progression, induce apoptosis, and suppress key signaling pathways involved in cancer progression .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of key enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival. By binding to the active site of these enzymes, the compound prevents their activity, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features and biological activity. Similar compounds include:
3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines: These compounds have been studied as RET kinase inhibitors and show similar anticancer activity.
Pyrazolo[3,4-d]pyrimidine and urea hybrids: These compounds also exhibit significant anticancer properties and have been evaluated for their cytotoxicity against various cancer cell lines. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity.
Properties
CAS No. |
393822-28-1 |
---|---|
Molecular Formula |
C18H16N6O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H16N6O/c1-25-15-6-4-14(5-7-15)24-18-16(11-23-24)17(21-12-22-18)20-10-13-3-2-8-19-9-13/h2-9,11-12H,10H2,1H3,(H,20,21,22) |
InChI Key |
KLVQBMKIYJLJAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4 |
solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.